molecular formula C24H21ClN4O4 B2433794 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 946385-87-1

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2433794
CAS No.: 946385-87-1
M. Wt: 464.91
InChI Key: OSBDPIRFELEHKS-UHFFFAOYSA-N
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Description

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a chlorophenyl group. Subsequent steps involve the introduction of the dimethylpyridine and methoxyphenylacetamide moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 1,3-Bis(4-methoxyphenyl)-1-propanone

Uniqueness

What sets 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-14-12-15(2)29(13-20(30)26-18-8-10-19(32-3)11-9-18)24(31)21(14)23-27-22(28-33-23)16-4-6-17(25)7-5-16/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBDPIRFELEHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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